Superior CYP2C8 vs. CYP2E1 Selectivity Profile Over a Common Kinase Inhibitor Scaffold
The target compound exhibits a stark selectivity window between two cytochrome P450 isoforms. It potently inhibits CYP2C8 (IC50 = 120 nM) [1] but is essentially inactive against CYP2E1 (IC50 > 20,000 nM) [2]. This >166-fold selectivity is not a universal feature of this chemical scaffold. For example, the closely related analog 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one, where the hydroxyethyl group is replaced, is documented as a potent and selective CXCR2 receptor antagonist with an IC50 of 22 nM, representing an entirely different biological target and selectivity profile .
| Evidence Dimension | Isoform Selectivity (CYP2C8 vs. CYP2E1) |
|---|---|
| Target Compound Data | CYP2C8 IC50 = 120 nM; CYP2E1 IC50 > 20,000 nM |
| Comparator Or Baseline | Closest analog: 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one, a potent CXCR2 antagonist (IC50 = 22 nM) with no reported CYP2C8/E1 selectivity. |
| Quantified Difference | >166-fold selectivity for CYP2C8 over CYP2E1 for the target compound. |
| Conditions | CYP2C8 inhibition assessed via paclitaxel 6alpha-hydroxylation in human liver microsomes after 20 mins by LC-MS. CYP2E1 inhibition assessed via chlorzoxazone 6-hydroxylation under analogous conditions. |
Why This Matters
This selectivity profile is critical for researchers designing experiments where off-target inhibition of CYP2E1, a key enzyme in oxidative stress and drug metabolism, could confound results, making this compound a superior choice over non-selective alternatives.
- [1] BindingDB Entry for BDBM50438845 (CHEMBL2413882): IC50 of 120 nM for inhibition of CYP2C8. View Source
- [2] BindingDB Entry for BDBM50438845 (CHEMBL2413882): IC50 > 20,000 nM for inhibition of CYP2E1. View Source
